1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid
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Description
“1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid” is a chemical compound with the IUPAC name “{1-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl}-acetic acid”. It has a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol . This compound falls under the category of Squaric Acid Derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been characterized structurally and spectroscopically by ab initio calculations and IR-LD spectroscopy of oriented crystals suspended in a nematic liquid crystal . The results are compared with single crystal X-ray structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol . The melting point and boiling point are not determined .Scientific Research Applications
Structural and Spectroscopic Characterization
This compound and its derivatives have been a focus in studies exploring their structural and spectroscopic properties. For example, the compound 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy. This study provides valuable structural information and IR band assignments, contributing to the understanding of the molecular structure of these compounds (Zareva, 2006).
Medicinal Chemistry and Bioisosterism
Squaric acid and its derivatives, closely related to the chemical structure , have shown notable applications in medicinal chemistry. They have been used as non-classical bioisosteric replacements for various functional groups, expanding their potential in drug development. A study synthesized and evaluated carbocyclic nucleosides incorporating squaric acid derivatives, demonstrating their potential in anticancer and antiviral therapies (Lu, Lu, & Honek, 2017).
Crystallography and Weak Intermolecular Interactions
The squaric acid derivatives form intriguing supramolecular structures in solid states, as observed in crystallography studies. These compounds exhibit a complex combination of interactions like H-bonding, π–π stacking, and anion–π contacts, crucial for their supramolecular assembly. This knowledge is vital for designing molecular materials with desired properties (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).
properties
IUPAC Name |
2-[1-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-19-12-9(10(17)11(12)18)14-13(7-8(15)16)5-3-4-6-13/h14H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYRUADDUIJSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2(CCCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid |
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